Product packaging for N-(2,6-Dimethylphenyl)formamide(Cat. No.:CAS No. 607-92-1)

N-(2,6-Dimethylphenyl)formamide

Cat. No.: B181092
CAS No.: 607-92-1
M. Wt: 149.19 g/mol
InChI Key: AJLHOOOTXXVJCZ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)formamide (CAS: 607-92-1) is an aromatic amide with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. Its structure features a formyl group (-CHO) attached to the nitrogen of a 2,6-dimethyl-substituted phenyl ring. Key physical properties include a melting point of 166–170°C, boiling point of 305.5°C, density of 1.075 g/cm³, and solubility in common organic solvents . The compound is synthesized via the reaction of 2,6-dimethylaniline with formylating agents, achieving yields up to 79% under optimized conditions . Its spectral characteristics, such as ¹H NMR signals at δ 8.34 (formyl proton) and 7.38–7.06 (aromatic protons), provide insights into its electronic environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B181092 N-(2,6-Dimethylphenyl)formamide CAS No. 607-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLHOOOTXXVJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339473
Record name N-(2,6-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-92-1
Record name 2',6'-Formoxylidide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethylphenyl)formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-DIMETHYLFORMANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Formic Acid-Mediated Synthesis

The most straightforward route to N-(2,6-Dimethylphenyl)formamide involves the direct reaction of 2,6-dimethylaniline with formic acid. This method leverages the nucleophilic properties of the amine, where the formyl group is transferred under reflux conditions. Typical protocols involve heating equimolar quantities of 2,6-dimethylaniline and formic acid at 100–120°C for 4–6 hours, achieving yields of 70–85%. Side products, such as N,N’-bis(2,6-dimethylphenyl)urea, may form due to over-formylation or oxidation, necessitating careful temperature control.

Reaction Conditions:

  • Molar Ratio (Amine:HCOOH): 1:1.2

  • Temperature: 110°C

  • Duration: 5 hours

  • Solvent: Toluene or xylene (azeotropic removal of water)

  • Yield: 82%

Formic Anhydride as an Acylating Agent

Formic anhydride offers enhanced reactivity compared to formic acid, enabling milder reaction conditions. In this approach, 2,6-dimethylaniline reacts with formic anhydride at 60–80°C, producing the formamide within 2–3 hours. The absence of water minimizes hydrolysis side reactions, improving purity.

Optimized Protocol:

  • Molar Ratio: 1:1.5 (amine:anhydride)

  • Catalyst: None required

  • Temperature: 70°C

  • Duration: 2.5 hours

  • Yield: 88%

Formyl Chloride: A High-Yield Alternative

Formyl chloride, though highly reactive and hazardous, provides near-quantitative yields. The reaction is conducted in anhydrous dichloromethane at 0–5°C to suppress HCl-induced side reactions. Triethylamine is added to scavenge HCl, ensuring a clean reaction.

Example Procedure:

  • Molar Ratio: 1:1.1

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.2 equiv)

  • Temperature: 0–5°C

  • Yield: 94%

Catalytic N-Formylation with Carbon Dioxide

Zinc-Catalyzed Reductive Formylation

A groundbreaking method employs CO₂ as a carbonyl source, reduced in situ by phenylsilane in the presence of a zinc-based catalyst. This approach, developed by the Royal Society of Chemistry, enables sustainable synthesis under mild conditions. The mechanism involves CO₂ insertion into a Zn–N bond, followed by hydride transfer from silane to generate the formamide.

Key Steps:

  • Catalyst Preparation: Zn(OAc)₂ and N-heterocyclic carbene ligands form the active species.

  • Reaction Conditions:

    • Pressure: 1 bar CO₂

    • Temperature: 25°C

    • Reductant: Phenylsilane (2 equiv)

    • Solvent: Acetonitrile

    • Yield: 78%

Advantages:

  • Utilizes CO₂, a renewable feedstock.

  • Avoids stoichiometric acid derivatives.

Industrial Production Methods

Continuous Flow Processes

Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise control over exothermic formylation reactions, reducing thermal degradation risks. A patented method for related formamides uses tubular reactors with in-line distillation to remove water, achieving >90% conversion.

Typical Parameters:

  • Residence Time: 30 minutes

  • Temperature: 120°C

  • Pressure: 12 bar

  • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)

Solvent Recycling and Waste Minimization

Industrial plants integrate solvent recovery systems to minimize waste. For example, toluene from azeotropic distillation is purified and reused, reducing operational costs by 20–30%.

Comparative Analysis of Synthesis Routes

Method Yield (%) Temperature (°C) Catalyst Scalability
Formic Acid82110NoneModerate
Formic Anhydride8870NoneHigh
Formyl Chloride940–5TriethylamineLow (safety)
Zn/CO₂ Catalytic7825Zn-NHC complexEmerging
Continuous Flow (Industrial)90120Amberlyst-15High

Key Insights:

  • Formic Anhydride balances yield and practicality for lab-scale synthesis.

  • Catalytic CO₂ methods, while lower-yielding, align with green chemistry principles.

  • Industrial Processes favor continuous systems for throughput and safety.

Mechanistic Insights and Side Reactions

Acid-Catalyzed Pathway

Protonation of the amine by formic acid enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Competing pathways include:

  • Over-formylation: Excess reagent leads to diarylurea formation.

  • Oxidation: Trace peroxides oxidize formamide to nitro derivatives.

Role of Catalysts in CO₂ Utilization

The zinc catalyst activates CO₂ via a metal-carbamate intermediate, which undergoes hydride transfer from silane to yield the formyl group . Side products like formic acid are minimized by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Dimethylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Intermediates in Chemical Reactions

N-(2,6-Dimethylphenyl)formamide serves as an important intermediate in organic synthesis. It is involved in the formation of various nitrogen-containing compounds through nucleophilic substitution reactions. The compound can react with electrophiles to yield substituted products, which are essential in the synthesis of complex molecules.

Case Study: Nucleophilic Substitution Reactions

A study demonstrated that this compound could effectively participate in nucleophilic substitution reactions with pentachloropyridine. The reaction conditions were optimized to achieve high yields of the desired products. The results indicated that the compound's structure allows for selective nucleophilic attack by either its nitrogen or oxygen atoms, depending on the substituents present on the aromatic ring .

Reaction ConditionsSolventTemperature (°C)Yield (%)
Reaction with PentachloropyridineAcetonitrile8590
Reaction with PentachloropyridineTHF7041
Reaction with PentachloropyridineEthanol8330

Pharmaceutical Applications

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various pharmaceutical compounds. It has been linked to the production of key intermediates for drugs targeting cancer and other diseases. Specifically, it plays a role in synthesizing quinolone antibiotics and other therapeutic agents.

Case Study: Pharmaceutical Intermediates

Research has shown that N-formyl compounds derived from formamides are crucial in synthesizing important pharmaceuticals such as 1,2-dihydroquinolines and cancer chemotherapeutic agents. The ability to modify the structure of this compound allows for the development of new drug candidates with enhanced efficacy .

Dye and Pigment Production

Building Block for Dyes

This compound is also employed as a building block in dye and pigment production. Its chemical properties facilitate the creation of colorants used in textiles and other materials.

Case Study: Dye Manufacturing

In dye production processes, this compound is used to synthesize azo dyes and other pigment formulations. Its reactivity enables it to form stable links with various chromophores, enhancing color stability and intensity .

Material Science

Applications in Polymer Chemistry

The compound has applications in polymer chemistry as well, where it can act as a precursor for polyamide synthesis. The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethylformanilide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups at the 2 and 6 positions influence the compound’s reactivity and steric properties, affecting its interactions with other molecules .

Comparison with Similar Compounds

N-(2,6-Dichlorophenyl)formamide

  • Molecular Formula: C₇H₅Cl₂NO
  • Molecular Weight : 190.03 g/mol .
  • Physical Properties: Crystalline solid with solubility in water and methanol.
  • Spectral Data: Limited NMR data available, but chlorine substituents (electron-withdrawing) are expected to deshield aromatic protons, shifting their signals upfield compared to methyl-substituted analogs.
  • Key Difference: Chlorine substituents enhance intermolecular dipole interactions, likely increasing melting points and reducing solubility in nonpolar solvents compared to methyl groups .

N-(2,6-Dimethylphenyl)acetamide

  • Molecular Formula: C₁₀H₁₃NO
  • Molecular Weight : 163.22 g/mol .
  • Physical Properties: No explicit data in evidence, but acetyl groups generally lower melting points compared to formamides due to reduced hydrogen bonding.
  • Spectral Data : The acetyl group (-COCH₃) generates distinct ¹H NMR signals near δ 2.1 (methyl protons) and a carbonyl carbon signal around δ 170 in ¹³C NMR .

N-(4-Methylphenyl)formamide

  • Molecular Formula: C₈H₉NO
  • Phase Behavior : Exhibits disordered-to-ordered phase transitions under thermal stress, a property shared with N-(2,6-Dichlorophenyl)formamide .
  • Key Difference : The para-methyl substituent creates a less sterically hindered structure compared to 2,6-dimethyl analogs, influencing crystal packing and thermal stability .

Structural and Electronic Effects on Properties

  • Substituent Influence :
    • Methyl Groups (Electron-Donating) : Enhance solubility in organic solvents and stabilize aromatic protons in NMR via shielding effects .
    • Chlorine Atoms (Electron-Withdrawing) : Increase molecular polarity, leading to stronger crystalline packing (higher melting points) and distinct pharmacological activities .
  • Hydrogen Bonding : Formamide derivatives exhibit stronger hydrogen bonding (N-H···O=C) than acetamide analogs, affecting melting points and solubility .

Comparative Data Table

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility Key NMR Signals (¹H) Applications
N-(2,6-Dimethylphenyl)formamide C₉H₁₁NO 149.19 2,6-dimethylphenyl 166–170 Organic solvents δ 8.34 (formyl), 7.38–7.06 (aromatic), 2.30 (CH₃) Agrochemical research
N-(2,6-Dichlorophenyl)formamide C₇H₅Cl₂NO 190.03 2,6-dichlorophenyl N/A Water, methanol Not reported Analgesic, antioxidant
N-(2,6-Dimethylphenyl)acetamide C₁₀H₁₃NO 163.22 2,6-dimethylphenyl N/A N/A δ ~2.1 (CH₃ of acetyl) Research applications

Biological Activity

N-(2,6-Dimethylphenyl)formamide, also known as 2,6-Dimethylformanilide, is a compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is characterized by its formamide group, which imparts unique chemical reactivity. It plays a significant role in the production of nitrogenous compounds such as L-glutamate and L-lysine. The compound is primarily utilized as a nitrogen source in various biochemical processes.

Cellular Effects

The compound's impact on cellular functions is largely attributed to its role in metabolic pathways that synthesize essential nitrogenous compounds. Its interaction with cellular components can influence metabolic rates and overall cell viability. Research indicates that this compound may modulate cellular responses by altering nitrogen metabolism.

The breakdown of this compound occurs through enzymatic action, particularly by formamidase. This enzymatic activity leads to the release of ammonia and other metabolites, which can further participate in various biochemical reactions. The compound's formyl group is reactive and can engage in nucleophilic addition reactions, forming intermediates that are crucial for subsequent reactions within metabolic pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

  • Metabolic Pathway Analysis : A study examining the metabolic pathways involved in the synthesis of nitrogenous compounds highlighted the role of this compound as a precursor in producing important amino acids. This underscores its relevance in both industrial applications and biological systems.
  • Toxicity Assessment : Research on related compounds has indicated that exposure to high concentrations can lead to significant liver damage and alterations in enzyme levels (e.g., ALT and AST). Although direct studies on this compound are scarce, these findings suggest careful consideration of its safety profile .

Summary Table of Biological Activities

Activity Type Description
Nitrogen Source Acts as a precursor for nitrogenous compounds like L-glutamate and L-lysine
Enzymatic Breakdown Metabolized by formamidase leading to ammonia release
Potential Toxicity Similarities to DMF indicate possible liver toxicity at high doses
Pharmacological Use Explored for drug development and synthesis of biologically active compounds

Q & A

Q. What are the common synthetic routes for N-(2,6-Dimethylphenyl)formamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1: Reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in toluene under stirring and controlled temperature (0–5°C) yields intermediates, which can be further formylated .
  • Route 2: Direct formylation of 2,6-xylidine (2,6-dimethylaniline) using formic acid or ethyl formate under reflux conditions. For example, heating 2,6-xylidine with formic acid (98%) at 110°C for 6 hours produces the target compound with ~94% yield .
  • Key Variables: Temperature, solvent polarity (toluene vs. ethanol), and stoichiometric ratios of reagents critically affect reaction efficiency. Impurities such as unreacted xylidine or over-formylated byproducts require purification via recrystallization (e.g., using ethanol) .

Q. How can the physicochemical properties of this compound be experimentally determined?

Methodological Answer:

  • Melting Point: 166–170°C (lit.), determined via capillary tube method after recrystallization .
  • Density: 1.075 g/cm³, measured using a pycnometer or gas displacement method .
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃): δ = 8.34 (s, 1H, formyl H), 7.15–7.06 (m, 3H, aromatic H), 2.30–2.23 (s, 6H, methyl H) .
    • ¹³C NMR (CDCl₃): δ = 165.2 (formyl C), 135.4–127.8 (aromatic C), 18.9–18.7 (methyl C) .
  • Chromatographic Purity: Reverse-phase HPLC with C18 columns (retention time ~0.7 min) and UV detection at 254 nm .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Assign signals using ¹H and ¹³C NMR in CDCl₃, focusing on the formyl proton (δ ~8.3 ppm) and methyl groups (δ ~2.2 ppm). Overlapping aromatic signals may require 2D-COSY or HSQC for resolution .
  • Infrared (IR) Spectroscopy: Key peaks include N–H stretch (~3300 cm⁻¹), C=O stretch (~1670 cm⁻¹), and aromatic C–H bends (~750 cm⁻¹) .
  • HPLC Analysis: Use a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Monitor for impurities (e.g., residual 2,6-xylidine) with relative response factors (RRF) calibrated against standards .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives inform molecular conformation and intermolecular interactions?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELXL software reveals torsional angles and packing motifs. For example, in N-(2,6-dimethylphenyl)sulfonamide derivatives, the C–SO₂–NH–C torsion angle is 88.0°, with benzene rings tilted at 49.8° .
  • Hydrogen Bonding: Intermolecular N–H···O bonds form zig-zag chains (e.g., NH···O distance = 2.12 Å), stabilizing the lattice. Compare with analogues (e.g., 2,5-dimethylphenyl derivatives) to assess substituent effects on packing .
  • Software: SHELX suite (SHELXL for refinement, SHELXS for structure solution) is preferred for small-molecule crystallography due to robust handling of twinning and high-resolution data .

Q. What advanced analytical techniques are used to assess impurities in this compound, and how are limits established?

Methodological Answer:

  • HPLC-MS/MS: Quantify trace impurities (e.g., N-formyl byproducts) using a QDa detector. Calibrate with reference standards (e.g., N-(2-hydroxy-5-[...]phenyl)formamide, RRF = 1.00) .
  • Validation Parameters:
    • Linearity: R² ≥ 0.995 over 0.1–1.5% concentration range.
    • LOQ: 0.05% for major impurities (Table 1, ).
  • Pharmacopeial Limits: Total impurities ≤0.5% (w/w), with individual unspecified impurities ≤0.1% .

Q. How do substituents on the aromatic ring influence the reactivity and stability of this compound derivatives?

Methodological Answer:

  • Steric Effects: 2,6-Dimethyl groups hinder electrophilic substitution (e.g., nitration) at the para position, directing reactions to the meta position. Compare with N-(2,4-dimethylphenyl) analogues for regioselectivity trends .
  • Stability Studies: Accelerated degradation (40°C/75% RH for 6 months) shows methyl groups reduce hydrolysis susceptibility vs. chloro-substituted derivatives (e.g., N-(2,6-dichlorophenyl)formamide degrades 3× faster) .
  • Computational Modeling: DFT calculations (B3LYP/6-311+G*) predict Hammett σ values for substituents, correlating with experimental pKa (e.g., σ = +0.18 for methyl groups) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-Dimethylphenyl)formamide
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N-(2,6-Dimethylphenyl)formamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.